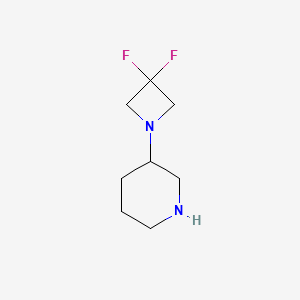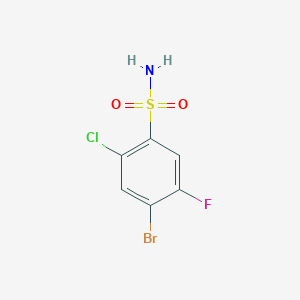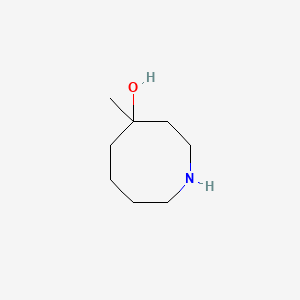
3-(3,3-Difluoroazetidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Difluoroazetidin-1-yl)piperidine is a novel chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique structure, which includes a difluoroazetidine ring attached to a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the reaction of piperidine with a difluoroazetidine precursor. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3,3-difluoroazetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yield and purity of the product. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Difluoroazetidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroazetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine derivatives, while reduction can produce partially or fully reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,3-Difluoroazetidin-1-yl)morpholine
- 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine
- 3-(3,3-Difluoroazetidin-1-yl)azetidine
Uniqueness
3-(3,3-Difluoroazetidin-1-yl)piperidine is unique due to its specific combination of a difluoroazetidine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or biological activity, depending on the context of its use.
Eigenschaften
Molekularformel |
C8H14F2N2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(3,3-difluoroazetidin-1-yl)piperidine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-2-1-3-11-4-7/h7,11H,1-6H2 |
InChI-Schlüssel |
VLONUSAKKKZFCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)N2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)


![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)





![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
